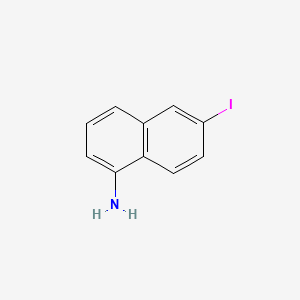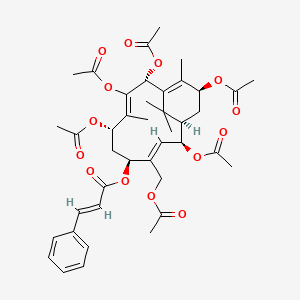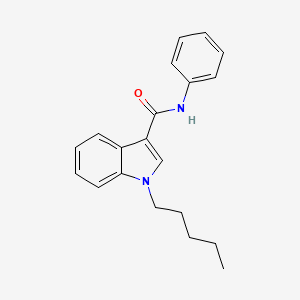
N-Phenyl-1-pentyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is a synthetic cannabinoid, a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds are often used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been identified as a designer drug in illegal products, particularly in Japan .
Applications De Recherche Scientifique
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is widely used in scientific research due to its ability to interact with cannabinoid receptors in the body. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in biological samples.
Biology: Employed in studies to understand the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, epilepsy, and multiple sclerosis.
Industry: Utilized in the development of new synthetic cannabinoids with improved safety profiles and therapeutic efficacy
Mécanisme D'action
Méthodes De Préparation
The synthesis of N-Phenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial production methods for synthetic cannabinoids like this compound often involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to detect and eliminate impurities.
Analyse Des Réactions Chimiques
N-Phenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Comparaison Avec Des Composés Similaires
N-Phenyl-1-pentyl-1H-indole-3-carboxamide is similar to other synthetic cannabinoids such as:
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring.
AM-2201: Contains a fluorine atom on the pentyl chain, which alters its binding affinity and potency.
AB-FUBINACA: Features an indazole core instead of an indole, leading to different pharmacological properties.
What sets this compound apart is its unique combination of the phenyl and pentyl groups, which contribute to its distinct binding profile and effects on cannabinoid receptors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Phenyl-1-pentyl-1H-indole-3-carboxamide involves the reaction of 1-pentylindole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then dehydrated using thionyl chloride to yield the final product.", "Starting Materials": [ "1-pentylindole-3-carboxylic acid", "N-phenylhydroxylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 1-pentylindole-3-carboxylic acid and N-phenylhydroxylamine in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for several hours at room temperature.", "Step 3: Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Add thionyl chloride dropwise to the residue and stir for several hours at room temperature.", "Step 5: Quench the reaction with ice-cold water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Phenyl-1-pentyl-1H-indole-3-carboxamide." ] } | |
Numéro CAS |
1430634-87-9 |
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
naphthalen-1-yl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
Clé InChI |
JBVNFKZVDLFOAY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Synonymes |
1-pentyl-N-phenyl-1H-indole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)
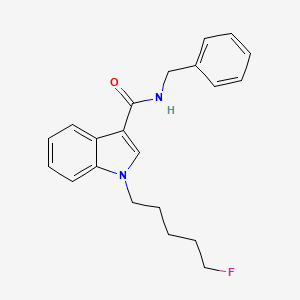
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)
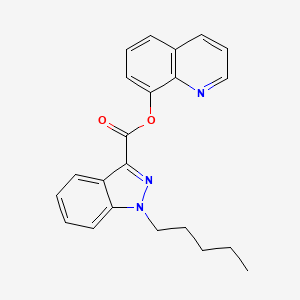
![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

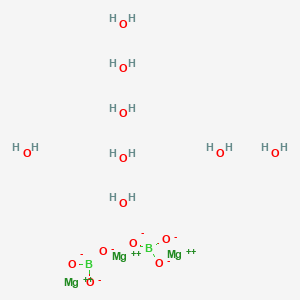


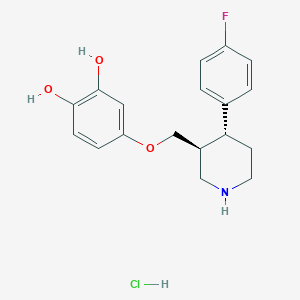
![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
